REACTION_CXSMILES
|
[Sm:1].[C:2](=[O:5])([OH:4])[O-:3].[NH4+]>[N+]([O-])(O)=O>[C:2](=[O:3])([O-:5])[O-:4].[Sm+3:1].[C:2](=[O:3])([O-:5])[O-:4].[C:2](=[O:3])([O-:5])[O-:4].[Sm+3:1] |f:1.2,4.5.6.7.8|
|
Name
|
solution
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sm]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ammonium bicarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are charged to the vessel
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Sm+3].C([O-])([O-])=O.C([O-])([O-])=O.[Sm+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |